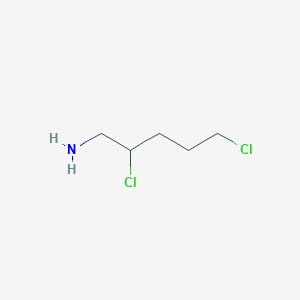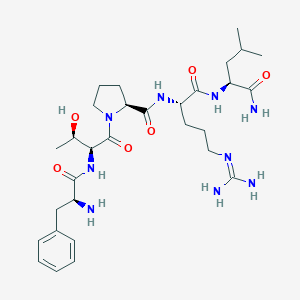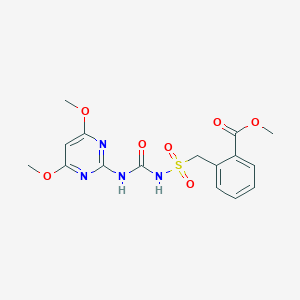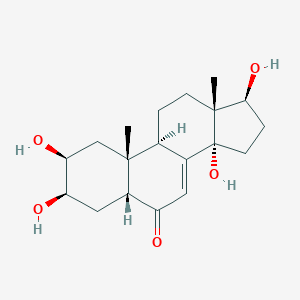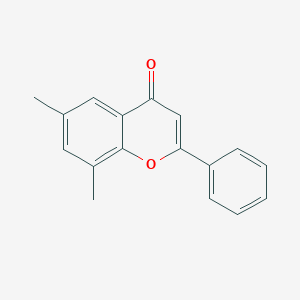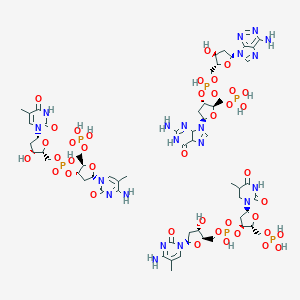
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) is a unique DNA molecule that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a hybrid of three different DNA sequences, each containing modified nucleotides that confer unique properties to the molecule. The synthesis and characterization of this molecule have opened up new avenues for research in the fields of molecular biology and biotechnology.poly(d(GA)).poly(d(m(5)CT)).
作用機序
The mechanism of action of Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) is not fully understood. However, it is believed that the modified nucleotides in the molecule can interact with specific proteins and enzymes, leading to changes in DNA structure and function. The modified nucleotides can also induce DNA damage, which can trigger DNA repair mechanisms.
生化学的および生理学的効果
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) has various biochemical and physiological effects. The modified nucleotides in the molecule can affect DNA stability, DNA-protein interactions, and DNA replication. They can also induce DNA damage, which can lead to cell death or trigger DNA repair mechanisms. The physiological effects of Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) are not well understood, but it is believed that the molecule can have therapeutic potential in cancer treatment.
実験室実験の利点と制限
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) has several advantages for lab experiments. The modified nucleotides in the molecule can be used to target specific DNA sequences, which can be exploited to selectively inhibit the growth of cancer cells. The molecule is also highly stable, which makes it an ideal tool for studying DNA-protein interactions and DNA replication. However, there are also limitations to using Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) in lab experiments. The molecule is expensive to synthesize and purify, which can limit its availability for research. Additionally, the modified nucleotides in the molecule can affect the structure and function of DNA, which can complicate data interpretation.
将来の方向性
There are several future directions for research on Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)). One possible direction is to explore the therapeutic potential of the molecule in cancer treatment. The modified nucleotides in the molecule can be used to target specific DNA sequences in cancer cells, which can be exploited to selectively inhibit their growth. Another possible direction is to study the mechanism of action of the molecule in more detail. This can provide insights into how the modified nucleotides in the molecule interact with DNA and proteins, which can inform the development of new therapeutic strategies. Finally, future research can focus on optimizing the synthesis and purification methods for Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)), which can increase its availability for research and reduce its cost.
Conclusion
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) is a unique DNA molecule that has potential applications in scientific research and cancer treatment. The modified nucleotides in the molecule can be used to selectively target specific DNA sequences, which can be exploited for therapeutic purposes. The molecule is highly stable and can be used to study DNA-protein interactions and DNA replication. However, the molecule is expensive to synthesize and purify, and the modified nucleotides can complicate data interpretation. Future research can explore the therapeutic potential of the molecule in cancer treatment, study its mechanism of action in more detail, and optimize the synthesis and purification methods.
合成法
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) is synthesized using solid-phase synthesis techniques. The modified nucleotides are incorporated into the DNA sequence using standard phosphoramidite chemistry. The resulting DNA molecule is purified using high-performance liquid chromatography (HPLC) and characterized using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) has various applications in scientific research. It can be used as a model system to study DNA-protein interactions, DNA damage and repair mechanisms, and DNA replication. It can also be used as a tool to develop new therapeutic strategies for cancer treatment. The modified nucleotides in Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) can be used to target specific DNA sequences, which can be exploited to selectively inhibit the growth of cancer cells.
特性
CAS番号 |
107824-41-9 |
|---|---|
製品名 |
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) |
分子式 |
C60H88N20O40P6 |
分子量 |
1915.3 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;[(2R,3S,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O12P2.C20H29N5O14P2.C20H31N5O14P2/c21-16-14-17(24-5-23-16)29(6-25-14)12-1-8(31)10(40-12)3-39-44(36,37)42-9-2-13(41-11(9)4-38-43(33,34)35)30-7-26-15-18(30)27-20(22)28-19(15)32;1-9-5-24(19(28)22-17(9)21)16-4-12(14(38-16)8-35-40(30,31)32)39-41(33,34)36-7-13-11(26)3-15(37-13)25-6-10(2)18(27)23-20(25)29;1-9-5-24(19(28)22-17(9)21)15-3-11(26)13(37-15)7-36-41(33,34)39-12-4-16(38-14(12)8-35-40(30,31)32)25-6-10(2)18(27)23-20(25)29/h5-13,15,18,31H,1-4H2,(H,36,37)(H2,21,23,24)(H2,33,34,35)(H3,22,27,28,32);5-6,11-16,26H,3-4,7-8H2,1-2H3,(H,33,34)(H2,21,22,28)(H,23,27,29)(H2,30,31,32);5,10-16,26H,3-4,6-8H2,1-2H3,(H,33,34)(H2,21,22,28)(H,23,27,29)(H2,30,31,32)/t8-,9-,10+,11+,12+,13+,15?,18?;11-,12-,13+,14+,15+,16-;10?,11-,12-,13+,14+,15+,16-/m000/s1 |
InChIキー |
WBZBCXURUGZUTD-AEKZQCOASA-N |
異性体SMILES |
CC1CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=NC4=O)N)C)O.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@H](O[C@@H]3COP(=O)(O)O)N4C=C(C(=NC4=O)N)C)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O)N5C=NC6C5N=C(NC6=O)N)O |
SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=NC4=O)N)C)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=C(C(=NC4=O)N)C)O.C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)O)N5C=NC6C5N=C(NC6=O)N)O |
正規SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=NC4=O)N)C)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=C(C(=NC4=O)N)C)O.C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)O)N5C=NC6C5N=C(NC6=O)N)O |
同義語 |
P-TC-GA-CT poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)
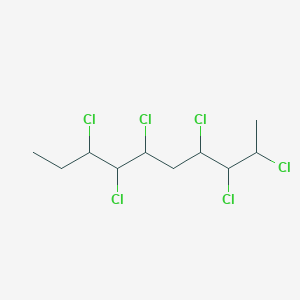
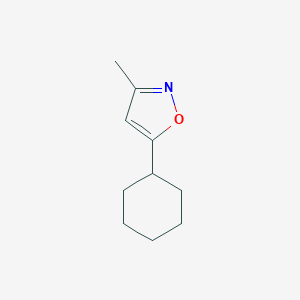
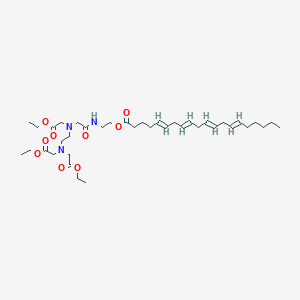
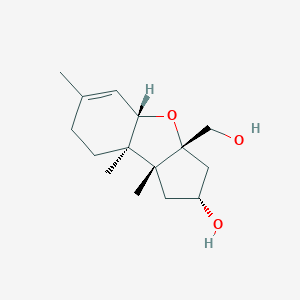

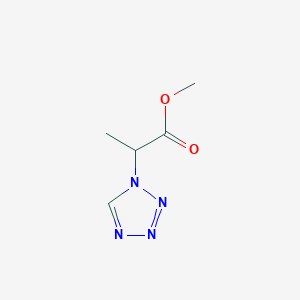
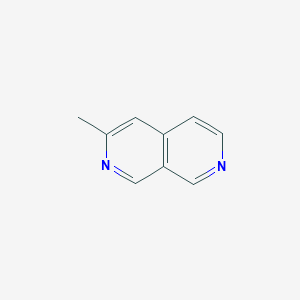
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
